molecular formula C10H10FNO4 B3309994 Ethyl 2-(3-fluoro-2-nitrophenyl)acetate CAS No. 944805-68-9

Ethyl 2-(3-fluoro-2-nitrophenyl)acetate

Cat. No.: B3309994
CAS No.: 944805-68-9
M. Wt: 227.19 g/mol
InChI Key: GOENVZCZBYDNMQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluoro-2-nitrophenyl)acetate is an organic compound with the molecular formula C10H10FNO4 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluoro and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-fluoro-2-nitrophenyl)acetate typically involves the nitration of ethyl 2-fluorophenylacetate. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is common to achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluoro-2-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Ethyl 2-(3-amino-2-fluorophenyl)acetate.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

    Hydrolysis: 2-(3-fluoro-2-nitrophenyl)acetic acid.

Scientific Research Applications

Ethyl 2-(3-fluoro-2-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-fluoro-2-nitrophenyl)acetate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-fluoro-4-nitrophenyl)acetate
  • Ethyl 2-(4-fluoro-2-nitrophenyl)acetate

Uniqueness

Ethyl 2-(3-fluoro-2-nitrophenyl)acetate is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring. This positioning can significantly affect the compound’s chemical reactivity and biological activity compared to its isomers .

Biological Activity

Ethyl 2-(3-fluoro-2-nitrophenyl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups that contribute to its biological activity. The presence of the fluoro and nitro groups on the phenyl ring is significant as these substituents can affect the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by bacteria and fungi.
  • Anti-inflammatory Properties : There is emerging evidence that the compound may also exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

The mechanism by which this compound exerts its effects likely involves interaction with specific enzymes or receptors in biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, potentially resulting in cytotoxic effects against certain cell types .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard microdilution methods. Results indicated that this compound showed significant activity against Gram-positive bacteria, with MIC values ranging from 16 to 32 µg/mL depending on the strain tested.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus16
    Escherichia coli32
    Pseudomonas aeruginosa64
  • Anti-inflammatory Activity : In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The results suggested a dose-dependent inhibition of TNF-α and IL-6 production, indicating potential therapeutic applications in inflammatory diseases.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Variations in the position and type of substituents significantly influence its biological properties:

  • Compounds with additional halogen substitutions on the phenyl ring exhibited enhanced antimicrobial activity.
  • The presence of electron-withdrawing groups like nitro was found to increase binding affinity to certain biological targets compared to similar compounds lacking these groups .

Properties

IUPAC Name

ethyl 2-(3-fluoro-2-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c1-2-16-9(13)6-7-4-3-5-8(11)10(7)12(14)15/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOENVZCZBYDNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728308
Record name Ethyl (3-fluoro-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944805-68-9
Record name Ethyl (3-fluoro-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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